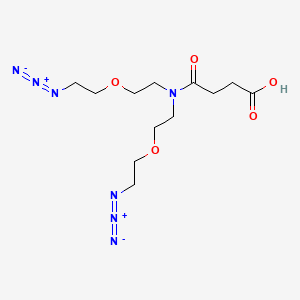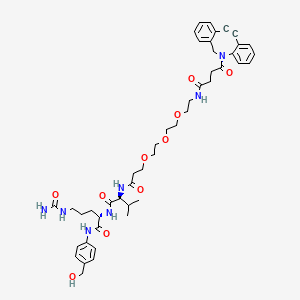
N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid is a compound that features a combination of polyethylene glycol (PEG) chains and azide groups. This compound is particularly interesting due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of azide groups allows for click chemistry reactions, making it a versatile building block for synthesizing more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid typically involves the reaction of PEGylated azides with butanoic acid derivatives. One common method includes the activation of the carboxylic acid group of butanoic acid using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the reaction with PEGylated azides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide groups can participate in [3+2] cycloaddition reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reactions between azides and alkynes.
Substitution Reactions: Reagents such as triphenylphosphine can be used to reduce azides to amines.
Major Products Formed
Aplicaciones Científicas De Investigación
N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Mecanismo De Acción
The mechanism of action of N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid primarily involves its ability to participate in click chemistry reactions. The azide groups react with alkynes to form triazole linkages, which are stable and biocompatible. This property makes it an excellent candidate for bioconjugation and drug delivery applications .
Comparación Con Compuestos Similares
Similar Compounds
N-(Azido-PEG3)-N-bis(PEG4-acid): Another PEGylated azide compound used for bioconjugation.
N-(Azido-PEG4)-N-bis(PEG4-acid): Similar structure with longer PEG chains, offering different solubility and reactivity properties.
Uniqueness
N,N-Bis(PEG1 azide)-N-4-oxo-butanoic acid is unique due to its specific combination of PEG chains and azide groups, which provide a balance of solubility, reactivity, and biocompatibility. This makes it particularly suitable for applications in drug delivery and bioconjugation, where these properties are essential .
Propiedades
IUPAC Name |
4-[bis[2-(2-azidoethoxy)ethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N7O5/c13-17-15-3-7-23-9-5-19(11(20)1-2-12(21)22)6-10-24-8-4-16-18-14/h1-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAVOCOEUMVOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116122.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116127.png)



![2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B8116155.png)







